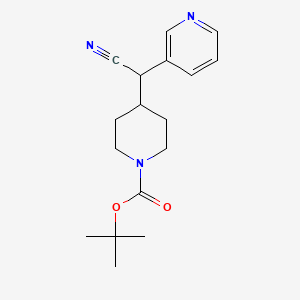

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H23N3O2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tert-butyl 4-[cyano(pyridin-3-yl)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-10H2,1-3H3 |

InChI Key |

QXWYBULJQAZHKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Cyanopiperidine Hydrochloride

The synthesis begins with isonipecotamide (piperidine-4-carboxamide), which undergoes dehydration to introduce the cyano group. A patented method (US20170369442A1) achieves this via reaction with thionyl chloride (SOCl₂) in the presence of a formamide catalyst (e.g., dibutylformamide).

Reaction Conditions :

-

Solvent : n-Propyl acetate

-

Catalyst : Dibutylformamide (1:1 molar ratio to isonipecotamide)

-

Temperature : 20°C

-

Yield : 73% (after purification)

The reaction proceeds via intermediate formation of a reactive imidoyl chloride, which eliminates water to generate the nitrile. The use of formamide minimizes side reactions, improving yield compared to traditional methods using phosphorus oxychloride (yield: 27–36%).

Boc Protection of 4-Cyanopiperidine

The resulting 4-cyanopiperidine hydrochloride is neutralized and protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure :

-

Neutralize 4-cyanopiperidine hydrochloride with aqueous NaOH (pH 12–13).

-

React with Boc₂O in tetrahydrofuran (THF) at 0°C.

-

Extract with ethyl acetate and concentrate to obtain tert-butyl 4-cyanopiperidine-1-carboxylate.

Yield : 85–90% (crude), 78% after silica gel chromatography.

Introduction of the Pyridin-3-ylmethyl Group

The cyano-substituted piperidine undergoes alkylation with a pyridin-3-ylmethyl electrophile. A representative method involves nucleophilic substitution using a pyridin-3-ylmethyl halide:

Reaction Scheme :

Conditions :

-

Base : Cesium carbonate (Cs₂CO₃)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80°C, 2 hours

Alternative Pathways via Functional Group Interconversion

Reductive Amination Approach

A two-step strategy employs reductive amination to install the pyridin-3-ylmethyl group:

-

Condensation of tert-butyl 4-oxopiperidine-1-carboxylate with pyridine-3-carbaldehyde.

-

Subsequent cyanation using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂).

Advantages :

-

Avoids handling toxic alkylating agents.

-

Enables stereocontrol at the C4 position.

Limitations :

-

Moderate yields (~50%) due to competing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production leverages continuous flow reactors to enhance safety and efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Thionyl Chloride Usage | 2.1 equivalents | 1.5 equivalents |

| Annual Output | 500 kg | 2,000 kg |

Key Improvements :

-

In-line quenching reduces waste generation.

-

Automated pH control minimizes manual handling.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted products with new functional groups replacing the cyano or pyridinyl groups.

Scientific Research Applications

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinyl ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

(a) tert-Butyl 4-(Hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate

- Key Difference: Hydroxy group replaces the cyano substituent.

- Properties: Boiling point: 436.1°C (predicted); density: 1.148 g/cm³; pKa: 13.45 .

- Applications : Intermediate for PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors .

(b) tert-Butyl 4-Cyano-4-(3-methylphenyl)piperidine-1-carboxylate

- Key Difference : 3-Methylphenyl replaces pyridin-3-yl.

- Properties: Limited toxicity data; classified as an R&D compound requiring professional handling .

(c) tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate

Positional Isomerism and Electronic Effects

- Pyridin-3-yl vs. Pyridin-4-yl Derivatives (e.g., tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate): Pyridin-3-yl’s nitrogen at position 3 creates distinct hydrogen-bonding and dipole interactions compared to pyridin-4-yl isomers, affecting binding affinity in kinase inhibitors .

- Cyano vs. Hydroxy Groups: Cyano’s electron-withdrawing nature stabilizes adjacent carbocations, aiding in SN1 reactions, whereas hydroxy groups participate in nucleophilic substitutions or hydrogen bonding .

Biological Activity

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate is a chemical compound classified as a piperidine derivative. Its structure features a cyano group and a pyridinyl group attached to a piperidine ring, with a tert-butyl ester group. This unique configuration suggests potential biological activities that warrant exploration.

- Molecular Formula : C17H23N3O2

- Molecular Weight : 299.39 g/mol

- CAS Number : 167262-98-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and pyridinyl groups facilitate binding to these targets, influencing several biological pathways and potentially leading to therapeutic effects.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activities:

-

Anticancer Activity :

- In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, particularly against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cells. The IC50 values ranged from low micromolar concentrations, suggesting potent activity.

- Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, possibly through the activation of caspase pathways .

- Antimicrobial Properties :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | IC50 (µM) | Target Activity |

|---|---|---|

| This compound | <10 | Anticancer |

| Doxorubicin | 0.5 - 2.5 | Anticancer |

| Other Piperidine Derivatives | >20 | Variable |

Study on Anticancer Activity

A study published in MDPI examined the effects of various piperidine derivatives, including this compound, on cancer cell lines. The results indicated that this compound exhibited higher potency than several known anticancer agents, with significant induction of apoptosis in treated cells .

Study on Antimicrobial Activity

In another research effort focused on tuberculosis, high-throughput screening identified several compounds with promising activity against M. tuberculosis. This compound was highlighted for its low MIC values, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.